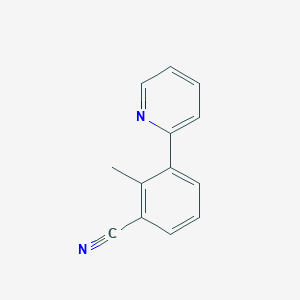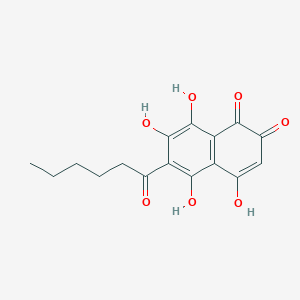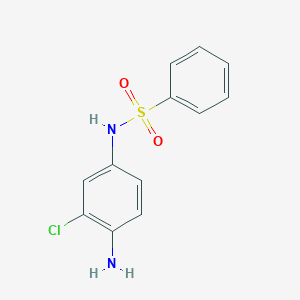![molecular formula C12H18O3S B14375798 {[5-(Methanesulfonyl)pentyl]oxy}benzene CAS No. 90317-52-5](/img/structure/B14375798.png)
{[5-(Methanesulfonyl)pentyl]oxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-(Methanesulfonyl)pentyl]oxy}benzene is an organic compound characterized by the presence of a benzene ring substituted with a pentyl chain that is further functionalized with a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methanesulfonyl)pentyl]oxy}benzene typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable benzene derivative.
Functionalization: The benzene ring is functionalized with a pentyl chain through a Friedel-Crafts alkylation reaction.
Sulfonylation: The pentyl chain is then functionalized with a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[5-(Methanesulfonyl)pentyl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the pentyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
{[5-(Methanesulfonyl)pentyl]oxy}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which {[5-(Methanesulfonyl)pentyl]oxy}benzene exerts its effects involves interactions with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzene ring provides a stable framework for these interactions, allowing the compound to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[5-(Methanesulfonyl)pentyl]oxy}toluene: Similar structure but with a methyl group on the benzene ring.
{[5-(Methanesulfonyl)pentyl]oxy}phenol: Contains a hydroxyl group on the benzene ring.
{[5-(Methanesulfonyl)pentyl]oxy}aniline: Features an amino group on the benzene ring.
Uniqueness
{[5-(Methanesulfonyl)pentyl]oxy}benzene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of the methanesulfonyl group enhances its reactivity and potential for use in various fields.
Eigenschaften
CAS-Nummer |
90317-52-5 |
|---|---|
Molekularformel |
C12H18O3S |
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
5-methylsulfonylpentoxybenzene |
InChI |
InChI=1S/C12H18O3S/c1-16(13,14)11-7-3-6-10-15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
SDWLGFIEDXTJCG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCCCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14375727.png)
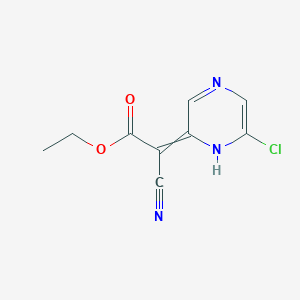
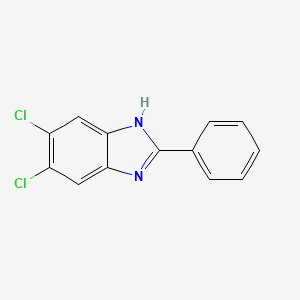
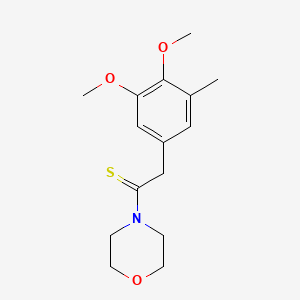
![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)
![2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14375747.png)
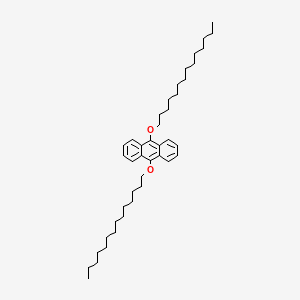
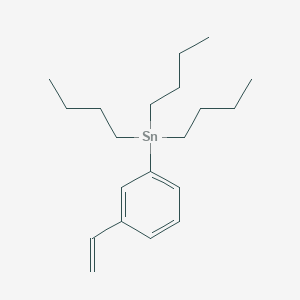
![N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide](/img/structure/B14375756.png)
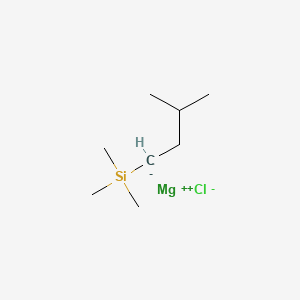
![16-Oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14375769.png)
